Ethyl 3-[bis(2-hydroxyethyl)amino]benzoate
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Overview
Description
Ethyl 3-[bis(2-hydroxyethyl)amino]benzoate is a chemical compound known for its unique structure and potential applications in various fields. It contains an aromatic benzoate ester linked to a bis(2-hydroxyethyl)amino group, which imparts distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate esterification .
Industrial Production Methods: In industrial settings, the production of ethyl 3-[bis(2-hydroxyethyl)amino]benzoate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-[bis(2-hydroxyethyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary alcohols.
Substitution: Formation of substituted amines or esters.
Scientific Research Applications
Ethyl 3-[bis(2-hydroxyethyl)amino]benzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-[bis(2-hydroxyethyl)amino]benzoate involves its interaction with specific molecular targets. The bis(2-hydroxyethyl)amino group can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The aromatic benzoate ester may also interact with hydrophobic pockets in biomolecules, influencing their function .
Comparison with Similar Compounds
- Ethyl 3-amino-4-[ethyl(2-hydroxyethyl)amino]benzoate
- Ethyl 2-amino-3-[bis(2-hydroxyethyl)amino]benzoate
- 4-{[bis(2-hydroxyethyl)amino]methyl}-2-tert-butyl-6-methylphenol hydrochloride
Comparison: Ethyl 3-[bis(2-hydroxyethyl)amino]benzoate is unique due to its specific substitution pattern on the benzoate ring, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and interaction profiles with biomolecules .
Properties
CAS No. |
23730-39-4 |
---|---|
Molecular Formula |
C13H19NO4 |
Molecular Weight |
253.29 g/mol |
IUPAC Name |
ethyl 3-[bis(2-hydroxyethyl)amino]benzoate |
InChI |
InChI=1S/C13H19NO4/c1-2-18-13(17)11-4-3-5-12(10-11)14(6-8-15)7-9-16/h3-5,10,15-16H,2,6-9H2,1H3 |
InChI Key |
CNNDPUZSTQEOKN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)N(CCO)CCO |
Origin of Product |
United States |
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